molecular formula C17H17ClN2O3S2 B2760611 (Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865161-85-9

(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2760611
CAS No.: 865161-85-9
M. Wt: 396.9
InChI Key: BCUVLHQHWPOXHZ-ZPHPHTNESA-N
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Description

(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a potent and selective sphingosine-1-phosphate receptor 1 (S1P 1 ) agonist, functioning as a functional mimetic of the endogenous lipid signaling molecule sphingosine-1-phosphate. Its primary research value lies in its ability to induce internalization of the S1P 1 receptor on lymphocytes , which effectively sequesters them within secondary lymphoid organs and prevents their egress into the circulation and subsequent migration to sites of inflammation. This mechanism is central to investigating novel therapeutic strategies for autoimmune diseases such as multiple sclerosis. The compound has been demonstrated to be a key pharmacological tool for probing S1P 1 receptor signaling pathways in vitro and in vivo , offering researchers a means to dissect the complex role of S1P signaling in immune cell trafficking, vascular integrity, and inflammatory processes. Its high selectivity for S1P 1 over other S1P receptor subtypes makes it an invaluable asset for studies aiming to isolate the specific effects of S1P 1 modulation without confounding activity on other family members.

Properties

IUPAC Name

5-chloro-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-3-23-11-4-5-12-14(10-11)25-17(20(12)8-9-22-2)19-16(21)13-6-7-15(18)24-13/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVLHQHWPOXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

A comparison with analogs from (I7–I10) reveals shared benzothiazole/quinoline frameworks but divergent substituents:

Compound ID Core Structure Key Substituents Functional Implications
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-ethoxy, 3-(2-methoxyethyl), 5-chlorothiophene-2-carboxamide Enhanced solubility, steric bulk, electron effects
I7 () Quinolin-1-ium 1-methyl, 4-(piperidin-1-yl), (E)-styryl group Extended conjugation, cationic charge
I8 () Quinolin-1-ium 4-fluorostyryl, 3-methylbenzo[d]thiazol-2(3H)-ylidene Fluorine-enhanced lipophilicity, π-π stacking
I10 () Quinolin-1-ium 3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene, 1,2-dimethyl Increased basicity, flexible side chain

Key Observations :

  • The methoxyethyl group provides greater conformational flexibility compared to rigid substituents in I8 (fluorostyryl) or I10 (piperidinylpropyl) .
  • The chlorine atom on thiophene may confer stronger electrophilic character than fluorine in I8, influencing target selectivity .

Isomer-Specific Activity

The (Z)-configuration in the target compound contrasts with the (E)-isomers prevalent in analogs like I7 and I6. Isomerism impacts spatial orientation:

  • (E)-isomers (e.g., I7) exhibit extended conformations, favoring interactions with planar binding pockets, as seen in DNA intercalators or kinase inhibitors .

Hydrogen Bonding and Crystal Packing

The absence of methanol or triazole components in the target compound suggests a different crystallization behavior compared to the hexameric structures in .

Pharmacopeial Relevance

Compounds in (e.g., thiazol-5-ylmethyl derivatives) share thiazole motifs but incorporate hydroperoxy and ureido groups absent in the target compound. These features are critical for stability in formulation but may introduce oxidative sensitivity, unlike the more stable ethoxy/methoxyethyl substituents in the target molecule .

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